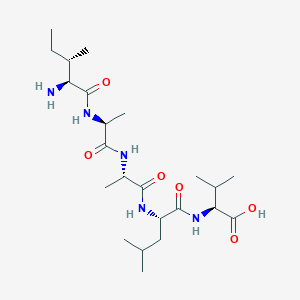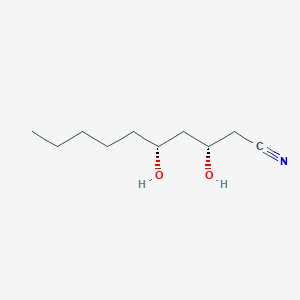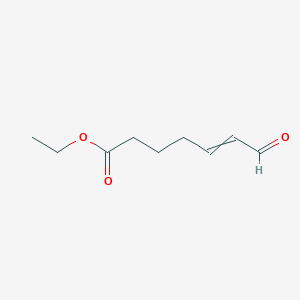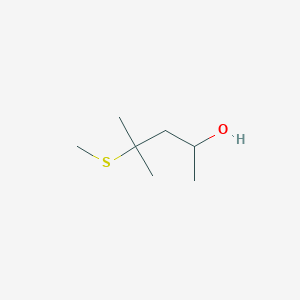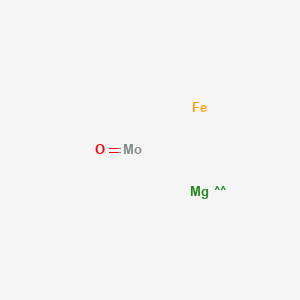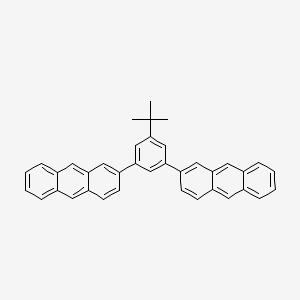
2,2'-(5-tert-Butyl-1,3-phenylene)dianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(2-anthryl)-5-tert-butylbenzene is an organic compound that belongs to the class of bichromophoric systems. These systems are characterized by the presence of two chromophoric groups within the same molecule, which can interact with each other in various ways. The compound is of interest due to its unique photophysical and photochemical properties, which make it useful in a variety of scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(2-anthryl)-5-tert-butylbenzene typically involves the coupling of anthracene derivatives with a benzene core. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
These include the use of continuous flow reactors for improved reaction control and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(2-anthryl)-5-tert-butylbenzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitro, bromo, or chloro derivatives of 1,3-Di(2-anthryl)-5-tert-butylbenzene.
Wissenschaftliche Forschungsanwendungen
1,3-Di(2-anthryl)-5-tert-butylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bichromophoric interactions and energy transfer processes.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 1,3-Di(2-anthryl)-5-tert-butylbenzene involves its ability to absorb light and undergo photochemical reactions. Upon excitation by ultraviolet or visible light, the compound can form excited states that participate in energy transfer and electron transfer processes. These interactions are facilitated by the bichromophoric nature of the molecule, which allows for efficient energy migration between the anthracene units .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Di(9-anthryl)propane: Another bichromophoric system with similar photophysical properties.
1,3-Di(1-naphthyl)propane: A related compound with naphthalene units instead of anthracene.
1,3-Di(2-anthryl)propane: A positional isomer with different spatial arrangement of anthracene units.
Uniqueness
1,3-Di(2-anthryl)-5-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the photophysical properties of the compound. This structural feature distinguishes it from other similar bichromophoric systems and contributes to its specific applications in various fields .
Eigenschaften
CAS-Nummer |
560107-58-6 |
|---|---|
Molekularformel |
C38H30 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-(3-anthracen-2-yl-5-tert-butylphenyl)anthracene |
InChI |
InChI=1S/C38H30/c1-38(2,3)37-23-35(31-14-12-29-16-25-8-4-6-10-27(25)18-33(29)20-31)22-36(24-37)32-15-13-30-17-26-9-5-7-11-28(26)19-34(30)21-32/h4-24H,1-3H3 |
InChI-Schlüssel |
BGGVSDWNLHOBFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2)C5=CC6=CC7=CC=CC=C7C=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)


![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)

